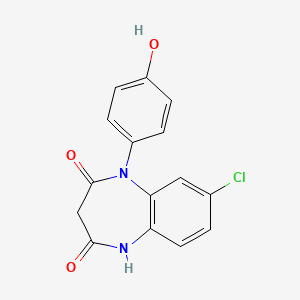

4'-Hydroxy-N-desmethylclobazam

Description

Contextualization within the Benzodiazepine (B76468) Metabolic Landscape

Benzodiazepines undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The metabolic pathways typically involve oxidation (N-dealkylation and hydroxylation) followed by conjugation for excretion. Clobazam, a 1,5-benzodiazepine, is distinguished from the more common 1,4-benzodiazepines by the nitrogen atoms at positions 1 and 5 of the benzodiazepine ring. pharmgkb.org This structural difference influences its metabolic fate.

Role as a Terminal Metabolite of Clobazam and N-Desmethylclobazam

4'-Hydroxy-N-desmethylclobazam is considered a terminal, inactive metabolite. pharmgkb.orgnih.gov Its formation represents the final step in the detoxification and clearance pathway for a significant portion of the administered clobazam dose. The molecule is formed through two principal routes:

Hydroxylation of N-desmethylclobazam: The active metabolite N-desmethylclobazam undergoes hydroxylation at the 4'-position of its phenyl group. pharmgkb.orgnih.gov

Demethylation of 4'-hydroxyclobazam (B12754370): The metabolite 4'-hydroxyclobazam is demethylated. pharmgkb.org

Both of these pathways ultimately converge to produce this compound, which is then excreted from the body. pharmgkb.orgnih.gov The efficiency of these metabolic conversions can be influenced by the activity of specific CYP enzymes.

Metabolic Pathways Leading to this compound

| Precursor Compound | Metabolic Reaction | Key Enzymes Involved | Resulting Product |

|---|---|---|---|

| Clobazam | N-Demethylation | CYP3A4 (major), CYP2C19, CYP2B6 | N-desmethylclobazam |

| Clobazam | 4'-Hydroxylation | CYP2C19, CYP2C18 | 4'-hydroxyclobazam |

| N-desmethylclobazam | 4'-Hydroxylation | CYP2C19 (major), CYP2C18 | This compound |

| 4'-hydroxyclobazam | N-Demethylation | CYP2C9, CYP2B6, CYP3A4 | This compound |

This table summarizes the primary enzymatic pathways involved in the formation of this compound. Data sourced from multiple research findings. pharmgkb.orgnih.govnih.gov

Research has shown that CYP2C19 is a crucial enzyme in the metabolism of N-desmethylclobazam to this compound. nih.govnih.gov Consequently, individuals with genetic variations leading to poor CYP2C19 function (poor metabolizers) may exhibit significantly higher concentrations of the active metabolite N-desmethylclobazam and slower formation of the terminal 4'-hydroxy metabolite. nih.gov

Historical Perspective on its Identification in Drug Metabolism Studies

The elucidation of clobazam's metabolic fate has been a subject of scientific inquiry since its introduction. Early studies in the late 1970s began to map out the biotransformation of clobazam in both animals and humans, identifying the major metabolites. pharmgkb.org A 1979 study by Volz et al. was among the foundational works detailing the kinetics and metabolism of clobazam. pharmgkb.org

The development of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in identifying and quantifying the full spectrum of metabolites. nih.govnih.gov A 2004 study by Giraud et al. provided a detailed in-vitro characterization of the specific cytochrome P450 enzymes responsible for clobazam's biotransformations, including the pathways leading to this compound. nih.govpharmgkb.org These analytical advancements have allowed for the precise measurement of this terminal metabolite in plasma and urine, confirming its place in the metabolic pathway and enabling more detailed pharmacokinetic modeling. nih.gov

Structure

3D Structure

Properties

CAS No. |

70643-23-1 |

|---|---|

Molecular Formula |

C15H11ClN2O3 |

Molecular Weight |

302.71 g/mol |

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1H-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C15H11ClN2O3/c16-9-1-6-12-13(7-9)18(15(21)8-14(20)17-12)10-2-4-11(19)5-3-10/h1-7,19H,8H2,(H,17,20) |

InChI Key |

CVYAYORYXFSRGC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolic Pathways

Cytochrome P450 (CYP) Enzyme Involvement in Formation

The formation of 4'-hydroxy-N-desmethylclobazam is a multi-step process involving several key cytochrome P450 enzymes. Clobazam is first metabolized into two primary metabolites: N-desmethylclobazam (also known as norclobazam) and 4'-hydroxyclobazam (B12754370). probes-drugs.org Both of these metabolites can then be further processed to form this compound. pharmgkb.orgnih.gov

CYP2C19 Mediated Hydroxylation of N-Desmethylclobazam

The primary pathway for the formation of this compound is through the hydroxylation of N-desmethylclobazam. This reaction is predominantly catalyzed by the enzyme CYP2C19. probes-drugs.orgnih.govnih.gov N-desmethylclobazam, an active metabolite of clobazam, is a major circulating metabolite, and its subsequent hydroxylation by CYP2C19 is a critical step in its eventual inactivation and elimination. drugbank.comscispace.com The significant role of CYP2C19 in this metabolic step means that genetic variations (polymorphisms) in the CYP2C19 gene can lead to considerable differences in the plasma concentrations of N-desmethylclobazam among individuals. nih.govresearchgate.net Individuals who are "poor metabolizers" due to certain CYP2C19 genetic variants may have a reduced capacity to hydroxylate N-desmethylclobazam, leading to its accumulation. nih.govnih.gov

Kinetic studies using recombinant human CYP2C19 have determined the specifics of this reaction. The hydroxylation of N-desmethylclobazam to this compound by CYP2C19 follows Michaelis-Menten kinetics with a Hill coefficient, indicating cooperative binding. The determined kinetic parameters are a Km of 5.74 µM, a Vmax of 0.219 nmol/min/nmol P450, and an intrinsic clearance (CLint) of 38.2 µL/min/nmol P450. nih.gov

Role of Other CYP Isoforms (e.g., CYP2C18, CYP2C9, CYP2B6, CYP3A4) in Precursor Metabolism

While CYP2C19 is central to the formation of this compound from N-desmethylclobazam, other CYP isoforms are involved in the metabolism of its precursors, clobazam and N-desmethylclobazam.

The initial demethylation of clobazam to N-desmethylclobazam is primarily carried out by CYP3A4, with smaller contributions from CYP2C19 and CYP2B6. probes-drugs.orgnih.gov The formation of the other major initial metabolite, 4'-hydroxyclobazam, is mediated by CYP2C19 and CYP2C18. probes-drugs.orgnih.gov

The hydroxylation of N-desmethylclobazam is not exclusively performed by CYP2C19; CYP2C18 also plays a role in this conversion. nih.gov Furthermore, some in vitro studies suggest a minor role for CYP3A4 in the hydroxylation of N-desmethylclobazam. uky.edu

Demethylation of 4'-Hydroxyclobazam by Specific CYPs

An alternative, though less prominent, pathway to this compound is the demethylation of 4'-hydroxyclobazam. This metabolic route is facilitated by a different set of CYP enzymes, namely CYP2C9, CYP2B6, and CYP3A4. pharmgkb.orgnih.gov

In Vitro Characterization of Metabolic Pathways

The elucidation of the metabolic pathways leading to this compound has been heavily reliant on in vitro experimental models. These studies allow for a controlled investigation of the specific enzymes and reactions involved.

Studies with Recombinant Human Cytochrome P450 Enzymes

A powerful tool for dissecting metabolic pathways is the use of recombinant human cytochrome P450 enzymes. These are individual CYP isoforms expressed in a cellular system, which allows researchers to test the metabolic activity of each enzyme towards a specific substrate in isolation. Studies utilizing a panel of 13 different recombinant human P450 isoforms have been instrumental in identifying the specific enzymes responsible for the various metabolic steps of clobazam. nih.gov

These experiments confirmed that CYP3A4, CYP2C19, and CYP2B6 are the main enzymes responsible for the N-demethylation of clobazam to N-desmethylclobazam. nih.gov They also demonstrated that CYP2C19 and CYP2C18 are responsible for the 4'-hydroxylation of both clobazam and N-desmethylclobazam. nih.gov The kinetic parameters for these reactions have also been determined using this system, providing quantitative data on the efficiency of each enzyme. nih.gov

Table 1: Kinetic Parameters of Major Clobazam Metabolic Reactions Mediated by Recombinant CYP Enzymes nih.gov

| Metabolic Reaction | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint) (µL/min/nmol P450) |

|---|---|---|---|---|

| Clobazam → N-desmethylclobazam | CYP3A4 | 29.0 | 6.20 | 214 |

| Clobazam → N-desmethylclobazam | CYP2C19 | 31.9 | 1.15 | 36.1 |

| Clobazam → N-desmethylclobazam | CYP2B6 | 289 | 5.70 | 19.7 |

Microsomal Incubation Assays for Metabolite Profiling

Microsomal incubation assays are another cornerstone of in vitro drug metabolism research. evotec.com Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYPs. xenotech.com By incubating a drug with liver microsomes in the presence of necessary cofactors like NADPH, researchers can simulate the metabolic environment of the liver and identify the resulting metabolites. evotec.comresearchgate.net

These assays have been used to support the findings from recombinant enzyme studies. For instance, chemical inhibition studies in human liver microsomes have corroborated the roles of specific CYPs. The use of ketoconazole, a potent CYP3A4 inhibitor, was shown to inhibit the demethylation of clobazam by 70%. nih.gov Similarly, omeprazole (B731), a CYP2C19 inhibitor, reduced the hydroxylation of N-desmethylclobazam by 26%. nih.govresearchgate.net These inhibition data from a more complex biological matrix like microsomes provide further evidence for the roles of these specific enzymes in the metabolic cascade leading to this compound.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Clobazam |

| N-desmethylclobazam |

| 4'-hydroxyclobazam |

| Ketoconazole |

Metabolic Interactions and Inhibition Studies

The formation of this compound is significantly influenced by the co-administration of drugs that inhibit the activity of CYP enzymes, particularly CYP2C19.

Impact of Enzyme Inhibitors (e.g., Stiripentol (B1682491), Omeprazole) on this compound Formation Flux

Stiripentol:

Stiripentol is a potent inhibitor of several CYP enzymes, most notably CYP2C19 and CYP3A4. mhmedical.comresearchgate.net Its co-administration with clobazam leads to a significant alteration in the metabolic profile. Stiripentol markedly inhibits the 4'-hydroxylation of N-desmethylclobazam to this compound, a reaction primarily mediated by CYP2C19. researchgate.netresearchgate.netnih.govdovepress.com This inhibition results in a substantial increase in the plasma concentrations of N-desmethylclobazam, often by as much as five to seven times, while the levels of this compound are markedly decreased. mhmedical.comresearchgate.netnih.govnih.gov In vitro studies have demonstrated that stiripentol is a much more potent inhibitor of N-desmethylclobazam hydroxylation by CYP2C19 than omeprazole. researchgate.netnih.govcapes.gov.br The IC50 value for stiripentol's inhibition of this pathway is 0.276 µM, significantly lower than that of omeprazole. researchgate.netnih.govcapes.gov.br

Omeprazole:

Omeprazole, a proton pump inhibitor, is a known inhibitor of CYP2C19. nih.govpharmgkb.org When co-administered with clobazam, omeprazole can increase the plasma concentrations of N-desmethylclobazam by inhibiting its metabolism to this compound. nih.govpharmgkb.org However, the inhibitory effect of omeprazole on this specific metabolic step is less pronounced compared to stiripentol. researchgate.netnih.gov In vitro studies have shown that omeprazole inhibits the hydroxylation of N-desmethylclobazam by 26%, with an IC50 of 2.99 µM. nih.govresearchgate.netnih.govcapes.gov.br

| Inhibitor | Target Enzyme | Effect on N-desmethylclobazam Levels | Effect on this compound Levels | IC50 (µM) for N-desmethylclobazam Hydroxylation | Reference |

|---|---|---|---|---|---|

| Stiripentol | CYP2C19 | Significant Increase | Significant Decrease | 0.276 | researchgate.netresearchgate.netnih.govdovepress.com |

| Omeprazole | CYP2C19 | Increase | Decrease | 2.99 | nih.govpharmgkb.orgnih.govresearchgate.netnih.govcapes.gov.br |

Competitive and Non-competitive Inhibition Mechanisms

The inhibition of this compound formation can occur through different mechanisms, primarily competitive and non-competitive inhibition.

Competitive Inhibition: In this mechanism, the inhibitor molecule structurally resembles the substrate (in this case, N-desmethylclobazam) and competes for the same active site on the enzyme (CYP2C19). knyamed.com This type of inhibition can often be overcome by increasing the concentration of the substrate. knyamed.com Stiripentol acts as a competitive inhibitor of the 4'-hydroxylation of N-desmethylclobazam by CYP2C19. researchgate.netnih.gov This means that stiripentol directly competes with N-desmethylclobazam for binding to the active site of the CYP2C19 enzyme. researchgate.netnih.gov

Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is different from the active site, known as an allosteric site. knyamed.comwikipedia.org This binding alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding to the active site. knyamed.comwikipedia.org The inhibitory effect cannot be reversed by increasing the substrate concentration. nih.gov While the primary interaction of stiripentol with CYP2C19 in the context of N-desmethylclobazam metabolism is competitive, it's worth noting that stiripentol exhibits non-competitive inhibition of CYP3A4-mediated N-demethylation of clobazam. researchgate.netnih.gov

| Inhibitor | Metabolic Step | Enzyme | Inhibition Mechanism | Ki (µM) | Reference |

|---|---|---|---|---|---|

| Stiripentol | N-desmethylclobazam to this compound | CYP2C19 | Competitive | 0.139 ± 0.025 | researchgate.netnih.gov |

| Stiripentol | Clobazam to N-desmethylclobazam | CYP3A4 | Non-competitive | 1.59 ± 0.07 | researchgate.netnih.gov |

| Stiripentol | Clobazam to N-desmethylclobazam | CYP2C19 | Competitive | 0.516 ± 0.065 | researchgate.netnih.gov |

Preclinical Pharmacological Characterization and Activity Assessment

Assessment of Pharmacological Activity at Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The primary mechanism of action for benzodiazepines involves the allosteric modulation of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain. plos.org These receptors are ligand-gated ion channels that, upon activation by GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. plos.orgwikipedia.org The activity of 4'-hydroxy-N-desmethylclobazam at these receptors has been inferred primarily through the characterization of its precursors, clobazam and N-desmethylclobazam.

In Vitro Receptor Binding Affinity Studies

While direct binding affinity data for this compound is not extensively detailed in the provided search results, its precursor, N-desmethylclobazam (N-CLB), has been studied thoroughly. N-CLB demonstrates submicromolar binding affinities for various GABA-A receptor subtypes. plos.org In studies using human GABA-A receptors expressed in HEK293 cells, N-CLB displaced ³H-flumazenil with Kᵢ values ranging from 147 nM to 668 nM. plos.org The order of affinity for the different alpha-subunits was α₂ < α₅ < α₁ < α₃. plos.org This indicates a competitive binding to the benzodiazepine (B76468) site on the GABA-A receptor. plos.org Clobazam and N-desmethylclobazam show similar submicromolar binding affinities for native receptors from rat-brain homogenates. nih.govresearchgate.net

Table 1: Binding Affinities (Kᵢ, nM) of N-Desmethylclobazam for Human GABA-A Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| α₁β₂γ₂ | 668 |

| α₂β₂γ₂ | 147 |

| α₃β₂γ₂ | >668 |

| α₅β₂γ₂ | <205 |

Data derived from studies on N-desmethylclobazam, the direct precursor to this compound. plos.org

Functional Assays for Allosteric Modulation of GABA-A Receptor Currents

Functional assays using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing human GABA-A receptors have revealed the modulatory effects of N-desmethylclobazam. plos.org N-desmethylclobazam acts as a positive allosteric modulator, potentiating GABA-evoked currents through α₁β₂γ₂S, α₂β₂γ₂S, α₃β₂γ₂S, and α₅β₂γ₂S receptor subtypes. plos.org It displayed EC₅₀ values in the range of 100–300 nM across these subtypes. plos.org At saturating concentrations, it enhanced the GABA EC₂₀-evoked currents by 203–270%. plos.org Interestingly, while significantly less potent, N-desmethylclobazam was found to be a highly efficacious potentiator of α₆β₂δ GABA-A receptor signaling, a subtype insensitive to classic 1,4-benzodiazepines. wikipedia.orgplos.org This suggests a potential interaction with a low-affinity binding site. plos.org

Comparative Analysis of Receptor Selectivity Profiles with Active Precursors (e.g., N-Desmethylclobazam)

A key finding in the preclinical characterization of N-desmethylclobazam is its receptor selectivity profile compared to other benzodiazepines. Both clobazam and N-desmethylclobazam exhibit significantly greater binding affinities for GABA-A receptors containing the α₂-subunit versus the α₁-subunit. plos.orgnih.govresearchgate.net This preference for the α₂-subunit is slightly more pronounced for N-desmethylclobazam than for clobazam. nih.gov This is in contrast to the 1,4-benzodiazepine (B1214927) clonazepam, which does not show this distinction, and zolpidem, which has a high preference for α₁-receptors. plos.orgnih.gov The modulation of α₁-containing receptors is linked to sedative effects, whereas modulation of α₂-containing receptors is thought to mediate anxiolytic and anticonvulsant effects with less sedation. plos.orgresearchgate.netscienceopen.com This α₂-preference of N-desmethylclobazam suggests a potentially improved therapeutic window. nih.gov

Evaluation of Bioactivity in Preclinical Models

The bioactivity of this compound is largely understood in the context of it being a terminal, inactive metabolite of clobazam. pharmgkb.orgnih.gov Its formation and presence in biological systems have been documented in various preclinical models.

In Vivo Detection and Quantification in Animal Brain and Plasma

Following the administration of clobazam in animal models, N-desmethylclobazam is a major active metabolite. researchgate.net In rats, N-desmethylclobazam is considered a minor metabolite, while it is more significant in mice and guinea pigs. researchgate.net N-desmethylclobazam is further metabolized, primarily by the enzyme CYP2C19, to form this compound. nih.govdovepress.com Methods like high-performance liquid chromatography (HPLC) have been developed to simultaneously quantify clobazam and its metabolites, including this compound, in plasma and urine. nih.gov The detection limit for these compounds is typically in the range of 10-20 ng/ml. nih.gov In vivo studies show that after repeated administration of clobazam, N-desmethylclobazam becomes the major circulating moiety, with plasma concentrations 3-5 times higher than the parent compound at steady state. drugbank.comaesnet.org

Investigation of Absence of Central Nervous System Effects

This compound is consistently referred to as an inactive metabolite. pharmgkb.orgnih.gov Its formation from N-desmethylclobazam (via CYP2C19) and 4'-hydroxyclobazam (B12754370) (via demethylation) represents a final step in the metabolic cascade of clobazam. pharmgkb.orgnih.gov The focus of preclinical CNS effect studies has been on the active precursors, clobazam and N-desmethylclobazam. For instance, N-desmethylclobazam has been shown to reduce neuropathic pain in mouse models at doses that cause no or only weak sedation, unlike diazepam which has strong sedative effects at similar effective doses. nih.govresearchgate.net This lack of sedation is attributed to its preferential activity at α₂-GABA-A receptors over α₁-receptors. nih.gov The conversion to this compound is a detoxification step, leading to a compound without the CNS activity of its precursors.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Clobazam |

| N-Desmethylclobazam (Norclobazam) |

| 4'-Hydroxyclobazam |

| Clonazepam |

| Diazepam |

| Flumazenil |

| Zolpidem |

| Nitrazepam |

| Carbamazepine |

| Phenytoin |

| Valproic acid |

| Dextromethorphan |

| Ketoconazole |

| Fluconazole |

| Fluvoxamine |

| Ticlopidine |

| Omeprazole (B731) |

| Pimozide |

| Paroxetine |

| Nebivolol |

| Cannabidiol |

| Atropine |

| Lorazepam |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 4'-Hydroxy-N-desmethylclobazam from its parent compounds and other metabolites in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of clobazam and its metabolites, including this compound. nih.gov An HPLC method was specifically developed to determine the hydroxy metabolites of clobazam and N-desmethylclobazam in plasma and urine, recognizing their pharmacological and clinical importance. nih.gov These methods typically involve a liquid-liquid extraction step to isolate the compounds from the biological matrix, followed by separation on a reversed-phase column (e.g., C18). researchgate.netmdpi.com

Detection is often achieved using an ultraviolet (UV) or a diode-array detector (DAD). researchgate.nettandfonline.com For instance, one method used a C18 reverse phase column with a mobile phase of water and acetonitrile (B52724) (57:43, v/v) and UV detection at 228 nm. mdpi.com Another employed a mobile phase of acetonitrile, methanol, and dipotassium (B57713) hydrogen phosphate (B84403) buffer with DAD detection, which allows for peak purity analysis. tandfonline.com The detection limit for these methods is typically in the range of 10-20 ng/ml for each compound. nih.gov However, applications can sometimes be limited by chromatographic interferences from other co-administered medications. nih.gov

Table 1: Examples of HPLC Methodologies for Clobazam Metabolite Analysis

| Parameter | Method 1 nih.gov | Method 2 mdpi.com | Method 3 tandfonline.com |

|---|---|---|---|

| Analytes | Clobazam, N-desmethylclobazam, and their hydroxy metabolites | Clobazam, N-desmethylclobazam | Clobazam, Norclobazam (N-desmethylclobazam) |

| Matrix | Plasma, Urine | Human Plasma | Human Serum or Plasma |

| Extraction | Ether extraction | Hexane:dichloromethane (1:1, v/v) | Solid-Phase Extraction (C18) |

| Column | Not specified | C18 Reverse Phase | Reversed-Phase |

| Mobile Phase | Not specified | Water:Acetonitrile (57:43, v/v) | Acetonitrile:Methanol:10mM K2HPO4, pH 3.7 (30:2:100) |

| Detection | Not specified | UV at 228 nm | Diode Array Detector (DAD) at 240 nm |

| Detection Limit | ~10-20 ng/ml | Not specified | 15 nmol/L |

Gas chromatography (GC), often coupled with mass spectrometry (GC/MS), has been instrumental in metabolic profiling studies of clobazam. nih.gov Research in rats utilized GC/MS with stable isotope techniques to identify several metabolites in bile and urine, including this compound. nih.gov

For quantitative purposes, GC methods coupled with an electron-capture detector (ECD) have been developed for clobazam and its primary metabolite, N-desmethylclobazam. capes.gov.brtandfonline.comtaylorfrancis.com These methods involve an extraction from plasma or serum, followed by analysis on a capillary column. capes.gov.brtandfonline.comtaylorfrancis.com While highly sensitive, with quantification limits around 0.5 to 1 ng/ml, GC methods are generally less specific than fluorometric methods but offer a robust alternative for analysis. capes.gov.brd-nb.info

Table 2: Gas Chromatography (GC) Methodologies

| Parameter | Method 1 capes.gov.brtandfonline.com | Method 2 nih.gov |

|---|---|---|

| Technique | Capillary Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Analytes | Clobazam, N-desmethylclobazam, and other benzodiazepines | Clobazam metabolites, including this compound |

| Matrix | Plasma | Rat bile and urine |

| Extraction | Butyl acetate (B1210297) extraction | Not specified |

| Column | CP-Sil 5 WSCOT capillary column | Not specified |

| Key Finding | Quantification limit of 0.5 to 1 ng/ml. | Facilitated the identification of this compound. |

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry, particularly when coupled with liquid chromatography, represents the gold standard for the sensitive and specific analysis of drug metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for the quantification of clobazam and its metabolites. nih.gov This technique is considered a benchmark in therapeutic monitoring. brjac.com.br Methods have been developed for the simultaneous determination of clobazam and N-desmethylclobazam in human plasma or serum, requiring sample volumes as small as 50 µL. nih.govbrjac.com.br

The process involves chromatographic separation, typically using a C18 column, followed by detection with a triple quadrupole mass spectrometer. researchgate.netnih.gov The instrument operates in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, ensuring high selectivity. researchgate.netnih.gov These validated methods are simple, reproducible, and robust, with a lower limit of quantification (LLOQ) for N-desmethylclobazam (the precursor to this compound) around 200 ng/mL. nih.govresearchgate.netnih.gov

Table 3: LC-MS/MS Method Parameters for Clobazam Metabolite Analysis

| Parameter | Finding nih.govresearchgate.netnih.gov |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volume | 50 µL of serum or plasma |

| Chromatography | Agilent Zorbax Eclipse Plus C-18 RRHD column |

| Mobile Phase | Gradient of 0.05% formic acid in 5mM ammonium (B1175870) formate (B1220265) (pH 3.0) and 0.1% formic acid in acetonitrile |

| Detection | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode |

| Validated Range (N-desmethylclobazam) | 200–10,000 ng/mL |

| LLOQ (N-desmethylclobazam) | 200 ng/mL |

Retrospective analysis of data from patient samples using LC-MS/MS is a valuable tool for understanding the metabolic patterns of clobazam in a clinical setting. nih.govresearchgate.netnih.gov Such studies evaluate the positivity rates and metabolic ratios of the parent drug and its major metabolite, N-desmethylclobazam. researchgate.netnih.gov In one large analysis, both clobazam and N-desmethylclobazam were detected in 96.4% of positive samples. researchgate.netnih.gov

This type of analysis is crucial for interpreting therapeutic drug monitoring results. nih.gov For example, the ratio of N-desmethylclobazam to clobazam (N-CLB:CLB) can provide insights into enzyme activity. nih.gov N-desmethylclobazam is further metabolized to this compound primarily by the enzyme CYP2C19. nih.govresearchgate.net Therefore, a high N-CLB:CLB ratio may indicate poor or inhibited metabolism by CYP2C19, which would consequently affect the formation of this compound. nih.gov This data can help clinicians assess drug adherence and potential drug-drug interactions. nih.gov

Spectroscopic and Other Advanced Analytical Approaches

Besides the mainstream chromatographic methods, other analytical techniques have been applied to the study of clobazam metabolites.

Fluorometry: This spectroscopic technique can be used for determination in serum. d-nb.info However, it is less specific than GC or LC-MS/MS. Studies on the fluorescence properties of clobazam metabolites found that this compound exhibits only about one-tenth of the fluorescence of the parent compound, clobazam. d-nb.info

Thin-Layer Chromatography (TLC): TLC methods have been developed for the quantitative determination of clobazam and its main metabolites, including N-desmethylclobazam, 4'-hydroxyclobazam (B12754370), and this compound, in urine. d-nb.info The compounds can be effectively separated on silica (B1680970) gel plates. d-nb.info

Diode-Array Detection (DAD): When coupled with HPLC, DAD provides more comprehensive data than a standard UV detector. tandfonline.com It acquires spectra across a range of wavelengths, which can be used to confirm the identity and purity of analyte peaks, a useful feature when analyzing complex mixtures of metabolites. tandfonline.com

Fluorometric Methods for Metabolite Detection

Fluorometry is an analytical technique based on the fluorescent properties of a compound. nih.gov For the clobazam family of compounds, fluorometric procedures have been developed that involve the formation of a fluorophore upon irradiation with short-wavelength UV light. nih.gov

One established method for the parent drug, clobazam, involves its transformation into a fluorescent entity by irradiating the sample with UV light (e.g., at 254 nm). nih.gov The resulting fluorescence can be measured at specific excitation and emission wavelengths. nih.gov However, the applicability of this method to its various metabolites is not uniform. Research indicates that the fluorescence of metabolites can differ significantly from the parent compound. Specifically, 4'-Hydroxyclobazam and this compound exhibit only about one-tenth of the fluorescence intensity of clobazam under similar conditions. d-nb.info The main active metabolite, N-desmethylclobazam, shows about one-third of the fluorescence of the parent drug. d-nb.info

This reduced fluorescence intensity makes direct fluorometric detection of this compound less sensitive compared to the parent drug. d-nb.info While fluorometry can be a useful tool, particularly for single-dose kinetic studies of clobazam where certain metabolite concentrations might be negligible, its lower specificity and sensitivity for hydroxylated metabolites like this compound limit its application for precise quantification when these metabolites are present. d-nb.info

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei. libretexts.orgebsco.com It provides detailed information about the chemical environment and connectivity of atoms within a molecule. ebsco.com In the context of drug metabolism studies, NMR is invaluable for the definitive structural confirmation of metabolites. researchgate.netnih.gov

For this compound, ¹H NMR spectroscopy would be used to confirm its structure by identifying key differences from its precursors, clobazam and N-desmethylclobazam. The structural confirmation would rely on observing specific signals and the disappearance of others:

Absence of the N-methyl Signal : Compared to the ¹H NMR spectrum of clobazam, the spectrum of this compound would lack the characteristic signal for the N-methyl protons (typically a singlet around δ 3.52). researchgate.netijarmps.org This confirms the N-demethylation step.

Appearance of a Hydroxyl Group Signal : The introduction of a hydroxyl group onto the phenyl ring would result in a new signal in the spectrum. For instance, studies on the related metabolite 4-hydroxyclobazam have shown the appearance of a new peak at δ 4.91, indicative of the added hydroxyl group. researchgate.netijarmps.org

Changes in Aromatic Proton Signals : The addition of the hydroxyl group to the 4'-position of the phenyl ring would alter the electronic environment of the aromatic protons on that ring, leading to predictable changes in their chemical shifts and splitting patterns compared to N-desmethylclobazam.

By analyzing the chemical shifts, integration values (which correspond to the number of protons), and coupling constants, researchers can piece together the exact molecular structure, confirming both the N-demethylation and the aromatic hydroxylation that form this compound. libretexts.orgijarmps.org

Method Validation and Standardization in Metabolite Analysis

The validation of any analytical method is crucial to ensure its reliability, reproducibility, and accuracy for the quantification of drug metabolites in biological samples. mdpi.combrjac.com.br Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. mdpi.comresearchgate.net While specific validation data for this compound is not extensively published, the validation parameters established for its precursors, clobazam and N-desmethylclobazam, using methods like HPLC and LC-MS/MS, provide a clear framework for the required standards. mdpi.comnih.gov

Key validation parameters include:

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by constructing a calibration curve and evaluating the coefficient of determination (r²), which should ideally be >0.99. mdpi.comresearchgate.net

Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. researchgate.net

Accuracy : The closeness of the measured concentration to the true value. It is often expressed as the percent error and should typically be within ±15% (or ±20% at the LLOQ). mdpi.comresearchgate.net

Precision : The degree of agreement among a series of measurements from multiple sampling of the same homogenous sample. It is expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels. The CV should generally not exceed 15% (or 20% at the LLOQ). mdpi.comresearchgate.net

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.netnih.gov

Recovery : The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response from an extracted sample with that of a non-extracted standard. tandfonline.com

The table below summarizes typical validation results for the analysis of N-desmethylclobazam from published research, illustrating the performance standards required for metabolite quantification.

Table 1: Example of Method Validation Parameters for N-desmethylclobazam Analysis

| Parameter | Methodology | Reported Value / Range | Source |

|---|---|---|---|

| Linearity Range | HPLC-UV | 200–3000 ng/mL | mdpi.comresearchgate.net |

| Linearity Range | LC-MS/MS | 200–10,000 ng/mL | researchgate.netnih.gov |

| Coefficient of Determination (r²) | HPLC-UV | > 0.99 | researchgate.net |

| LLOQ | LC-MS/MS | 200 ng/mL | researchgate.netnih.gov |

| Intra-day Precision (%CV) | HPLC-UV | < 6% | mdpi.comresearchgate.net |

| Inter-day Precision (%CV) | HPLC-UV | < 6% | mdpi.comresearchgate.net |

| Intra-day Accuracy (% Error) | HPLC-UV | within ±6% | mdpi.comresearchgate.net |

| Inter-day Accuracy (% Error) | HPLC-UV | within ±6% | mdpi.comresearchgate.net |

Pharmacogenomic Considerations in Metabolic Pathways Involving 4 Hydroxy N Desmethylclobazam

Influence of CYP2C19 Genetic Polymorphisms on N-Desmethylclobazam Metabolism and Subsequent 4'-Hydroxy-N-desmethylclobazam Formation

The formation of this compound is intrinsically linked to the metabolism of its precursor, N-desmethylclobazam (also known as norclobazam), a major active metabolite of clobazam. The cytochrome P450 enzyme CYP2C19 is the primary enzyme responsible for the hydroxylation of N-desmethylclobazam to this compound. pharmgkb.orgnih.gov Genetic polymorphisms in the CYP2C19 gene are a major determinant of inter-individual variability in the plasma concentrations of N-desmethylclobazam. elsevierpure.comnih.gov

Individuals with deficient CYP2C19 alleles, known as poor metabolizers (PMs), exhibit a significantly reduced capacity to metabolize N-desmethylclobazam. This leads to an accumulation of N-desmethylclobazam in the plasma. nih.govnih.gov Consequently, the rate of formation of this compound is expected to be reduced in these individuals. Conversely, individuals with functional CYP2C19 alleles, known as extensive metabolizers (EMs), metabolize N-desmethylclobazam more efficiently, leading to a higher rate of this compound formation.

Research has demonstrated a clear gene-dose effect, where the number of mutated CYP2C19 alleles directly correlates with the plasma concentration of N-desmethylclobazam. elsevierpure.comnih.govnih.gov In a study of Japanese patients with epilepsy, the mean serum concentration of N-desmethylclobazam was found to be nine times higher in CYP2C19 PMs compared to homozygous EMs. nih.gov This elevated concentration of the substrate, N-desmethylclobazam, in PMs suggests a bottleneck in its conversion to this compound due to reduced enzyme activity.

| CYP2C19 Genotype Group | Number of Defective Alleles | Relative N-CLB Concentration | Key Findings |

|---|---|---|---|

| Homozygous Extensive Metabolizers (EMs) | 0 | Normal | Baseline metabolic capacity for N-CLB hydroxylation. |

| Heterozygous Extensive Metabolizers (hEMs) | 1 | Intermediate | Exhibit metabolic rates between homozygous EMs and PMs. elsevierpure.comnih.gov |

| Poor Metabolizers (PMs) | 2 | Significantly Elevated | Up to 5-fold higher plasma levels of N-desmethylclobazam compared to normal metabolizers. nih.gov A study found the N-CLB concentration/dose ratio was over six times higher in patients with two mutated alleles compared to wild-type patients. elsevierpure.comnih.gov |

Impact of Variations in Other Drug-Metabolizing Enzymes on Upstream Pathways

The formation of this compound is dependent on the initial metabolic conversion of clobazam to N-desmethylclobazam. This upstream step is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govnih.gov Therefore, genetic variations in these enzymes could theoretically influence the amount of N-desmethylclobazam available for subsequent conversion to this compound.

Implications of Enzyme Phenotypes on Overall Metabolic Disposition

Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles have significantly impaired metabolism of N-desmethylclobazam. nih.gov This leads to prolonged and higher exposure to N-desmethylclobazam. pharmgkb.org The formation of this compound is consequently reduced in this group.

Intermediate Metabolizers (IMs): Carrying one functional and one non-functional CYP2C19 allele, these individuals have metabolic activity that falls between that of PMs and EMs. elsevierpure.comnih.gov They will have higher than normal plasma concentrations of N-desmethylclobazam, which would affect the rate of this compound formation.

Extensive (Normal) Metabolizers (EMs): With two functional CYP2C19 alleles, EMs have a "normal" capacity to metabolize N-desmethylclobazam to this compound.

Ultrarapid Metabolizers (UMs): Individuals carrying alleles associated with increased enzyme activity, such as CYP2C1917*, may have increased metabolism of N-desmethylclobazam. nih.gov This could potentially lead to lower plasma concentrations of N-desmethylclobazam and a higher rate of formation of this compound. However, research on the clinical impact of the UM phenotype on clobazam metabolism is still emerging. nih.gov

The prevalence of these phenotypes varies among different ethnic populations. For example, the CYP2C19 poor metabolizer phenotype is more common in Asian populations. elsevierpure.comnih.govnih.gov This highlights the importance of considering an individual's genetic background when evaluating the metabolism of clobazam and the formation of its metabolites like this compound.

| Phenotype | Typical Genotype | Effect on N-desmethylclobazam Metabolism | Implication for this compound Formation |

|---|---|---|---|

| Poor Metabolizer (PM) | e.g., 2/2, 2/3, 3/3 | Significantly reduced | Reduced formation |

| Intermediate Metabolizer (IM) | e.g., 1/2, 1/3 | Moderately reduced | Moderately reduced formation |

| Extensive (Normal) Metabolizer (EM) | 1/1 | Normal | Normal formation |

| Ultrarapid Metabolizer (UM) | e.g., 1/17, 17/17 | Increased | Potentially increased formation |

Future Research Directions and Methodological Advancements

Development of Novel In Vitro Systems for Comprehensive Metabolite Production and Identification

The generation of 4'-Hydroxy-N-desmethylclobazam occurs through the further metabolism of both N-desmethylclobazam (norclobazam) and 4'-hydroxyclobazam (B12754370). nih.govpharmgkb.org Norclobazam is primarily hydroxylated by the enzyme CYP2C19, with some contribution from CYP2C18, to form this compound. nih.gov Concurrently, 4'-hydroxyclobazam is demethylated by CYP2C9, CYP2B6, and CYP3A4 to yield the same metabolite. nih.govpharmgkb.org

Future research will focus on developing more sophisticated in vitro systems that can accurately replicate these complex metabolic pathways. Current models using cDNA-expressed P450 isoforms have been instrumental in identifying the key enzymes involved. nih.gov However, advancements lie in creating multi-enzyme systems, such as co-cultures of hepatocytes with other cell types or three-dimensional organoid models, that better mimic the in vivo liver environment. These systems will enable a more comprehensive production of metabolites and facilitate the identification of not just the primary pathways, but also minor and potentially novel metabolic routes. The use of recombinant P450 enzymes has been crucial in characterizing the kinetics of these biotransformations. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in the Formation of this compound

| Precursor Metabolite | Converting Enzyme(s) | Resulting Metabolite |

|---|---|---|

| N-desmethylclobazam (Norclobazam) | CYP2C19, CYP2C18 nih.gov | This compound |

| 4'-hydroxyclobazam | CYP2C9, CYP2B6, CYP3A4 nih.govpharmgkb.org | This compound |

Application of Advanced Omics Technologies for Integrated Metabolic Pathway Mapping

The advent of "omics" technologies, including metabolomics, genomics, transcriptomics, and proteomics, offers a powerful toolkit for creating integrated maps of metabolic pathways. biobide.commdpi.com Metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, is particularly well-suited for studying drug metabolism. wiserpub.com By analyzing the metabolic profiles of individuals treated with clobazam, researchers can gain a holistic view of the metabolic cascade, including the formation and downstream fate of this compound.

These technologies can help elucidate how genetic variations (genomics), gene expression levels (transcriptomics), and protein abundance (proteomics) influence the metabolic pathways of clobazam. researchgate.net For instance, studies have already shown that the genetic polymorphism of CYP2C19 can lead to interindividual variations in the plasma concentrations of N-desmethylclobazam. nih.gov Integrating multi-omics data will provide a more complete picture of how an individual's unique biological makeup affects the metabolism of clobazam and its metabolites. researchgate.net This approach can help identify novel biomarkers for predicting metabolic profiles and potential drug responses. biobide.com

Integration of Artificial Intelligence and Machine Learning for Predictive Metabolism Modeling

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in drug discovery and development, with significant potential for predicting drug metabolism. nih.gov These computational approaches can analyze vast datasets to identify patterns and build predictive models. nih.govresearchgate.net For this compound, AI and ML algorithms can be trained on existing data from in vitro and in vivo studies to predict its formation rate and clearance in different patient populations.

These models can incorporate a wide range of variables, including the patient's genetic information, co-administered medications, and physiological characteristics, to provide personalized predictions of metabolite levels. frontiersin.orgresearchgate.net This predictive capability can aid in the design of new anticonvulsant drugs with optimized metabolic profiles and help anticipate potential drug-drug interactions. tandfonline.comacs.org The goal is to develop reliable, time-saving, and cost-effective in silico methods to complement and guide traditional experimental approaches. nih.govnih.gov

Exploration of Potential for Unidentified Minor Metabolites and Their Metabolic Fates

While this compound is a known metabolite, it is considered inactive. nih.govpharmgkb.org Clobazam is known to be extensively metabolized, with reports of up to eight other minor metabolites. nih.govpharmgkb.org The biological activity and metabolic fate of many of these minor metabolites remain largely unexplored.

Future research should aim to identify and characterize these unknown metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with sophisticated separation methods, will be crucial for this endeavor. wiserpub.commdpi.com Once identified, the metabolic pathways of these minor metabolites can be investigated using the novel in vitro and omics-based approaches described above. Understanding the complete metabolic profile of clobazam, including all its minor metabolites and their subsequent transformations, is essential for a comprehensive assessment of its disposition and to uncover any potential for previously unrecognized biological activity.

Q & A

Q. What analytical techniques are recommended for quantifying 4'-Hydroxy-N-desmethylclobazam in biological matrices, and what methodological parameters ensure accuracy?

Thin-layer chromatography (TLC) is a validated method for quantifying this compound in serum and urine. The mobile phase chloroform/n-heptane/methanol (85:10:5 v/v) effectively separates this metabolite from other compounds on silica gel plates . Gas chromatography (GC) and fluorometry are also cited for quantitative determination, with emphasis on calibration standards, internal controls, and validation against matrix effects (e.g., protein binding). Researchers should optimize detection limits (e.g., UV at λmax ~232 nm) and cross-validate results with mass spectrometry for specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- First Aid: Immediate rinsing with water for skin/eye exposure; fresh air and medical attention for inhalation .

- Storage: Store at -20°C in sealed containers to maintain stability, and avoid ignition sources due to static discharge risks .

Q. How does this compound contribute to the pharmacological profile of clobazam?

As the primary active metabolite of clobazam, this compound exerts prolonged GABAergic activity by binding to GABAA receptors, particularly α2 and α3 subtypes, enhancing chloride ion influx and neuronal inhibition. Its half-life (up to 50 hours) significantly impacts clobazam’s therapeutic duration, necessitating therapeutic drug monitoring (TDM) to optimize dosing and avoid accumulation .

Advanced Research Questions

Q. What experimental designs are optimal for cross-species metabolic pathway analysis of this compound?

Comparative studies should incorporate:

- In vitro models: Liver microsomes or hepatocytes from humans, dogs, and monkeys to assess cytochrome P450 (CYP) isoform contributions (e.g., CYP2C19 and CYP3A4) .

- In vivo pharmacokinetics: Serial blood sampling post-clobazam administration to quantify metabolite formation rates and clearance differences.

- Isotopic labeling: Use of deuterated clobazam to track hydroxylation and demethylation steps via LC-MS/MS .

Q. How can discrepancies in reported receptor binding affinities of this compound at GABA receptors be resolved?

Discrepancies often arise from assay conditions (e.g., receptor subunit composition, temperature, pH). Researchers should:

- Standardize protocols: Use Xenopus laevis oocytes expressing defined GABAA receptor subtypes (e.g., α1β2γ2 vs. α2β3γ2) under controlled electrophysiological settings .

- Statistical rigor: Apply concentration-response curves with Hill coefficients to compare EC50 values across studies .

- Control for metabolites: Verify purity via HPLC to exclude interference from clobazam or other derivatives .

Q. What methodological factors are pivotal in stability studies of this compound under varying storage conditions?

Critical considerations include:

- Temperature and humidity: Accelerated stability testing at 25°C/60% RH versus long-term -20°C storage to assess degradation kinetics .

- Light sensitivity: Use amber vials to prevent photodegradation, validated via UV-spectroscopy .

- Matrix effects: Evaluate stability in biological fluids (e.g., plasma) with preservatives (e.g., sodium azide) to inhibit microbial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.